molecular formula C22H19N7O4 B213620 5-METHYL-N'-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE

5-METHYL-N'-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE

Cat. No.: B213620
M. Wt: 445.4 g/mol
InChI Key: UYOWLMYYDZXAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N’-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N’-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

    Nitration: Introduction of the nitro group into the pyrazole ring is usually done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Acetylation: The acetyl group is introduced by reacting the pyrazole derivative with acetic anhydride or acetyl chloride.

    Hydrazide formation: The final step involves the reaction of the acetylated pyrazole with hydrazine hydrate to form the carbohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms in the pyrazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated derivatives: Formed by the substitution of hydrogen atoms with halogens.

Scientific Research Applications

5-methyl-N’-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The nitro group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact pathways involved may vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenyl-1H-pyrazole derivatives: These compounds share the pyrazole core but differ in their substituents.

    4-nitro-1H-pyrazole derivatives: Similar in having the nitro group but may lack other functional groups present in the target compound.

Uniqueness

5-methyl-N’-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N7O4

Molecular Weight

445.4 g/mol

IUPAC Name

5-methyl-N//'-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-diphenylpyrazole-4-carbohydrazide

InChI

InChI=1S/C22H19N7O4/c1-15-20(22(31)25-24-19(30)14-27-13-18(12-23-27)29(32)33)21(16-8-4-2-5-9-16)26-28(15)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,24,30)(H,25,31)

InChI Key

UYOWLMYYDZXAKM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)CN4C=C(C=N4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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